molecular formula C14H16N4O3S B4152784 N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B4152784
M. Wt: 320.37 g/mol
InChI Key: AFULMXYHTRFEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a 1-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.

    Introduction of the 1-Methylbutyl Group: The 1-methylbutyl group is introduced through alkylation reactions, where an alkyl halide reacts with the thiadiazole intermediate in the presence of a base.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the thiadiazole ring. This is typically achieved through nucleophilic substitution reactions using nitrobenzoyl chloride and the thiadiazole intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield corresponding amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Receptors: The compound can interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide: Similar in structure but with a phenylmethanesulfonamide moiety instead of a nitrobenzamide group.

    N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-aminobenzamide: Contains an aminobenzamide group instead of a nitrobenzamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide moiety, in particular, contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-6-9(2)13-16-17-14(22-13)15-12(19)10-7-4-5-8-11(10)18(20)21/h4-5,7-9H,3,6H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFULMXYHTRFEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 4
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 5
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 6
N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.